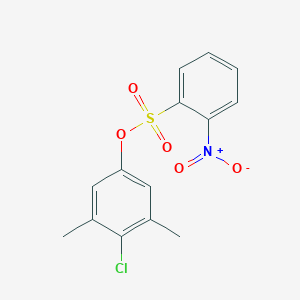

4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

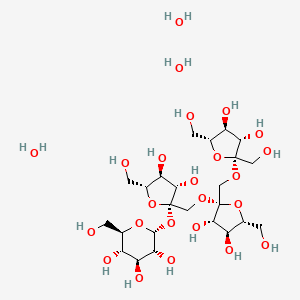

Molecular Structure Analysis

The molecular structure of “4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate” would be based on the benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds. The compound would have chloro, methyl, nitro, and sulfonate functional groups attached to the benzene ring at the 4, 3 and 5, 2, and 1 positions respectively .科学的研究の応用

Oxidation-Reduction Reactions

The compound has been studied in the context of oxidation-reduction reactions involving nitro groups in trifluoromethanesulfonic acid. For example, 2-Chloro-1,3-dimethylbenzene reacts with 1,4-dinitrobenzene to yield tris(4-chloro-3,5-dimethylphenyl)methanol. These reactions showcase the compound's role in facilitating hydride transfer and subsequent series of benzylations, highlighting its potential in synthesizing triarylmethyl cations (R. Austin & J. Ridd, 1994).

Vicarious Nucleophilic Substitution

The compound has been involved in studies on vicarious nucleophilic substitution of hydrogen in nitroarenes with chloromethylphenyl sulfone, showing specificity towards the ortho position to the nitro group. This reaction provides an efficient method for synthesizing disubstituted nitrobenzene derivatives, demonstrating the compound's utility in creating structurally diverse aromatic compounds (M. Mąkosza, T. Glinka, & A. Kinowski, 1984).

Synthesis of Sulfonamide Derivatives

Research has also focused on synthesizing sulfonamide derivatives using compounds bearing the sulfonamide fragment. These derivatives have shown significant in vitro anti-cancer activity, underlining the compound's importance in medicinal chemistry and drug discovery (A. Cumaoğlu et al., 2015).

Carbonic Anhydrase Inhibitors

Another application involves the synthesis of novel [1,4]oxazepine-based primary sulfonamides from 4-Chloro-3-nitrobenzenesulfonamide reacting with bis-electrophilic phenols. These compounds exhibited strong inhibition of human carbonic anhydrases, illustrating the compound's utility in developing new therapeutic agents (A. Sapegin et al., 2018).

Luminescent Probes and Selective Adsorption of Dyes

The compound has been utilized in the post-synthetic cation exchange in metal-organic frameworks for luminescent probes and selective adsorption of dyes, showcasing its versatility in materials science and sensor technology (M. Guo et al., 2017).

作用機序

Safety and Hazards

The safety and hazards associated with “4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate” would depend on various factors including its physical and chemical properties, how it’s handled, and how it’s disposed of. Without specific Safety Data Sheet (SDS) information, it’s difficult to provide a detailed safety and hazard analysis .

特性

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) 2-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO5S/c1-9-7-11(8-10(2)14(9)15)21-22(19,20)13-6-4-3-5-12(13)16(17)18/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMAYMYHRYCDFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2608713.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2608721.png)

![2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2608724.png)

![N-(2-Chlorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2608725.png)

![(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B2608726.png)

![(2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2608731.png)

![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2608732.png)

![9-(3-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2608734.png)

![Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2608736.png)